molecular formula C36H56N8O11 B14179249 H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH CAS No. 911288-93-2

H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH

Cat. No.: B14179249
CAS No.: 911288-93-2
M. Wt: 776.9 g/mol
InChI Key: OXJVREDRODHFLX-LKFGXTQKSA-N
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Description

The compound H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH is a peptide consisting of the amino acids tyrosine, proline, asparagine, threonine, alanine, leucine, and valine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, influencing cellular processes like metabolism or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH
  • H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH

Uniqueness

H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH: is unique due to its specific sequence of amino acids, which determines its distinct biological activity and properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and therapeutic potential.

Properties

CAS No.

911288-93-2

Molecular Formula

C36H56N8O11

Molecular Weight

776.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C36H56N8O11/c1-17(2)14-24(31(49)42-28(18(3)4)36(54)55)40-30(48)19(5)39-34(52)29(20(6)45)43-32(50)25(16-27(38)47)41-33(51)26-8-7-13-44(26)35(53)23(37)15-21-9-11-22(46)12-10-21/h9-12,17-20,23-26,28-29,45-46H,7-8,13-16,37H2,1-6H3,(H2,38,47)(H,39,52)(H,40,48)(H,41,51)(H,42,49)(H,43,50)(H,54,55)/t19-,20+,23-,24-,25-,26-,28-,29-/m0/s1

InChI Key

OXJVREDRODHFLX-LKFGXTQKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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